Decarbonyl zolmitriptan dihydrochloride

Pharmaceutical Analysis Regulatory Compliance Quality Control

Decarbonyl zolmitriptan dihydrochloride (CAS: 1241387-63-2) is a designated impurity and reference standard for the active pharmaceutical ingredient (API) Zolmitriptan, a serotonin 5-HT1B/1D receptor agonist used for acute migraine treatment. It is formally classified as Zolmitriptan USP Related Compound B and is an essential tool for pharmaceutical quality control, analytical method validation, and regulatory compliance in drug manufacturing.

Molecular Formula C15H25Cl2N3O
Molecular Weight 334.285
CAS No. 1241387-63-2
Cat. No. B590082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarbonyl zolmitriptan dihydrochloride
CAS1241387-63-2
Synonyms(βS)-β-Amino-3-[2-(dimethylamino)ethyl]-1H-indole-5-propanol Diydrochloride;  (S)-2-Amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol Dihydrochloride; 
Molecular FormulaC15H25Cl2N3O
Molecular Weight334.285
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N.Cl.Cl
InChIInChI=1S/C15H23N3O.2ClH/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19;;/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3;2*1H/t13-;;/m0../s1
InChIKeyOGAWTCZKHGHOOU-GXKRWWSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decarbonyl Zolmitriptan Dihydrochloride CAS 1241387-63-2: Procurement Guide for a Critical Zolmitriptan Reference Standard


Decarbonyl zolmitriptan dihydrochloride (CAS: 1241387-63-2) is a designated impurity and reference standard for the active pharmaceutical ingredient (API) Zolmitriptan, a serotonin 5-HT1B/1D receptor agonist used for acute migraine treatment. It is formally classified as Zolmitriptan USP Related Compound B and is an essential tool for pharmaceutical quality control, analytical method validation, and regulatory compliance in drug manufacturing . Its primary application is as a certified reference material to ensure the accurate identification and quantification of this specific impurity in zolmitriptan drug substances and finished products .

USP-designated Related Compound B impurity standard
Compatible with HPLC/UHPLC impurity quantification methods
Distinct thermal profile supports identity verification

Why Generic Zolmitriptan Impurity Standards Cannot Replace Decarbonyl Zolmitriptan Dihydrochloride


In-class substitution of impurity reference standards is scientifically invalid and a significant regulatory compliance risk. Zolmitriptan's impurity profile is defined by pharmacopeial monographs (e.g., USP, EP) that mandate the use of specific, fully characterized compounds for analytical methods. Decarbonyl zolmitriptan dihydrochloride, as a designated USP Related Compound B, is structurally distinct from other zolmitriptan impurities such as the (R)-enantiomer (Impurity A), N-oxide (Impurity B), or process-related dimers . Using a non-specific or unqualified alternative standard compromises the accuracy of impurity quantification, leading to potential failures in method validation, stability studies, and regulatory submissions for ANDA or commercial production . The dihydrochloride salt form further differentiates its physical properties and analytical behavior, making it a non-interchangeable chemical entity for critical quality control tasks .

Structural specificityOther zolmitriptan impurities (e.g., (R)-enantiomer, N-oxide) are chemically distinct and require individual reference standards; cross-use invalidates quantification.
Salt form mismatchDihydrochloride form alters solubility and chromatographic retention; substitution with free base or other salts shifts analytical behavior.
Regulatory non-complianceNon-USP designated impurity standards may not meet pharmacopeial acceptance criteria for ANDA or commercial batch release testing.

Quantitative Evidence Guide: Why Decarbonyl Zolmitriptan Dihydrochloride is the Definitive Standard for Zolmitriptan Impurity Profiling


Evidence 1: Definitive Regulatory Identity as USP Reference Standard

Decarbonyl zolmitriptan dihydrochloride is uniquely codified as Zolmitriptan USP Related Compound B, a fully characterized reference standard supplied by the United States Pharmacopeia (USP) . Its specific application is mandated for use in specified quality tests and assays as prescribed in the USP compendia for Zolmitriptan API . In contrast, generic or other impurity standards lack this official pharmacopeial designation, which is a critical requirement for regulatory filings.

Regulatory Identity
Specification review
USP Related Compound B vs non-compendial standard
Supports regulatory filing compliance for impurity control.
Verify current USP monograph edition.
Pharmaceutical Analysis Regulatory Compliance Quality Control

Evidence 2: Verified High Purity for Accurate Quantification

The compound is supplied with a minimum purity specification of 95% as determined by HPLC, ensuring its suitability for use as a quantitative standard . This high purity is essential for achieving accurate and reproducible results when quantifying the Decarbonyl impurity in zolmitriptan drug substances. Lower-purity or unqualified reference materials introduce significant error into analytical calculations, directly impacting the reliability of impurity profiles and batch release decisions .

Purity Specification
Specification review
≥95% HPLC
Supports accurate impurity quantification; low-purity materials increase error.
Confirm with supplier certificate of analysis.
Analytical Chemistry Method Validation Impurity Quantification

Evidence 3: Distinguishable Physical Properties for Identity Confirmation

The compound exhibits a specific melting point of >206°C (with decomposition) [1]. This physical characteristic provides a simple yet powerful method for preliminary identity verification and assessing the quality of the reference material upon receipt and during storage. This contrasts with the API Zolmitriptan (melting point: 136-141°C) and other related impurities, which possess different thermal profiles.

Thermal Identity
Reported
Target mp >206°C (dec) vs API mp 136–141°C
Δ ≥65°C
Enables orthogonal identity verification and degradation detection.
Use as preliminary material check.
Material Science Analytical Characterization Reference Standard Handling

Optimal Industrial and Research Use Cases for Decarbonyl Zolmitriptan Dihydrochloride (CAS 1241387-63-2)


Pharmaceutical Quality Control (QC) for Zolmitriptan API and Drug Products

This reference standard is used for the identification and quantification of the Decarbonyl zolmitriptan impurity in zolmitriptan active pharmaceutical ingredient (API) and finished dosage forms (tablets, nasal sprays) using validated HPLC or UHPLC methods . It is an essential tool for ensuring that the impurity level in drug batches meets the stringent acceptance criteria defined in pharmacopeial monographs, thereby guaranteeing product safety and efficacy before commercial release .

Analytical Method Development and Validation (AMV)

The compound is indispensable for developing and validating new analytical methods for zolmitriptan. It serves as a key analyte for establishing system suitability parameters (e.g., resolution, tailing factor), determining method sensitivity (LOD/LOQ), and validating accuracy (recovery studies) and linearity . This ensures the developed method is robust, reliable, and meets ICH guidelines for pharmaceutical analysis .

Forced Degradation and Stability Studies

This standard is used to monitor the formation of the Decarbonyl impurity during forced degradation studies (e.g., exposure to heat, light, humidity, or oxidative conditions) and long-term stability testing of zolmitriptan drug substances and products . Accurately quantifying this impurity under stress conditions helps define the drug's degradation pathway and shelf-life specifications .

Regulatory Submission for Abbreviated New Drug Applications (ANDA)

For generic drug manufacturers, this USP-designated reference standard is a critical component of the chemistry, manufacturing, and controls (CMC) section of an ANDA filing. Its use provides definitive traceability to a pharmacopeial standard, fulfilling a key requirement for demonstrating pharmaceutical equivalence and impurity control to regulatory agencies like the US FDA .

Application
Selection Property
Validation Focus
Zolmitriptan impurity QC testing
USP-designated compendial standard
HPLC/UHPLC impurity quantification accuracy
Analytical method validation
High-purity reference material
System suitability and linearity verification
Forced degradation & stability studies
Characterized thermal degradation profile
Impurity formation monitoring
ANDA regulatory submissions
Traceable pharmacopeial standard
Compliance with impurity control requirements

Technical Documentation Hub

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